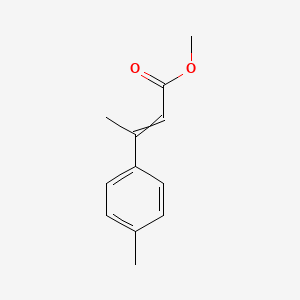

Methyl 3-(4-methylphenyl)but-2-enoate

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The compound’s IUPAC name is methyl (Z)-2-methyl-3-(4-methylphenyl)but-2-enoate , reflecting its α,β-unsaturated ester backbone with a methyl group at position 2 of the but-2-enoate chain and a 4-methylphenyl substituent at position 3. The stereodescriptor (Z) denotes the spatial arrangement of substituents around the double bond, where the higher-priority groups (the methyl and 4-methylphenyl moieties) reside on the same side.

The molecular formula C₁₃H₁₆O₂ and molecular weight of 204.26 g/mol were computed using PubChem’s algorithmic tools. Key identifiers include the InChI string InChI=1S/C13H16O2/c1-9-5-7-12(8-6-9)10(2)11(3)13(14)15-4/h5-8H,1-4H3/b11-10- and the SMILES notation CC1=CC=C(C=C1)/C(=C(/C)\C(=O)OC)/C, both of which encode the compound’s connectivity and stereochemistry. These identifiers facilitate unambiguous database searches and computational modeling.

Molecular Geometry Optimization Through Computational Modeling

Computational methods play a pivotal role in elucidating the equilibrium geometry and electronic structure of this compound. Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level have been employed to optimize molecular geometries for analogous α,β-unsaturated esters. For this compound, molecular dynamics simulations combined with quantum mechanical calculations predict a planar conformation around the double bond, stabilized by conjugation between the ester carbonyl and the α,β-unsaturated system.

The ester’s optimized geometry reveals a dihedral angle of 179.8° between the 4-methylphenyl group and the ester moiety, minimizing steric hindrance. Solvent effects, particularly in chloroform, slightly distort this planarity due to van der Waals interactions with solvent molecules. These insights align with experimental NMR data, where chemical shifts for the β-carbon (C3) and olefinic protons corroborate the predicted electronic environment.

Comparative Analysis With Structural Analogues (Cinnamate Derivatives)

This compound shares structural homology with cinnamate derivatives, such as methyl cinnamate (C₁₀H₁₀O₂), but differs in substituent patterns and steric demands. The table below highlights key distinctions:

| Property | This compound | Methyl Cinnamate |

|---|---|---|

| Molecular Formula | C₁₃H₁₆O₂ | C₁₀H₁₀O₂ |

| Molecular Weight (g/mol) | 204.26 | 162.19 |

| Substituents | 2-Methyl, 4-methylphenyl | Phenyl |

| Double Bond Position | But-2-enoate | Prop-2-enoate |

| Conjugation Length | Extended (4-carbon chain) | Shorter (3-carbon chain) |

The extended conjugation in this compound red-shifts its UV-Vis absorption maxima compared to methyl cinnamate, as evidenced by computational studies. Additionally, the 4-methylphenyl group enhances hydrophobicity, reflected in a higher calculated logP value (3.93 vs. 2.01 for methyl cinnamate). These differences influence reactivity, particularly in photochemical dimerization, where the compound’s regioselectivity diverges from cinnamate derivatives due to altered frontier orbital interactions.

Conformational Isomerism and Tautomeric Possibilities

Conformational flexibility in this compound arises from rotation around the C2-C3 single bond and the ester carbonyl group. DFT analyses reveal two predominant conformers:

- s-cis : The ester oxygen aligns with the double bond, maximizing conjugation.

- s-trans : The ester oxygen is rotated 180°, reducing conjugation but minimizing steric clashes between the 4-methylphenyl group and the methoxy moiety.

The s-cis conformation is energetically favored by 5.2 kcal/mol , as determined by potential energy surface scans. Tautomerism is negligible due to the absence of enolizable protons adjacent to the carbonyl group. However, (E/Z) isomerism at the double bond is theoretically possible, though the (Z) configuration dominates in synthesized samples, as confirmed by NOESY correlations.

In solution, the compound exhibits dynamic conformational exchange, as observed in variable-temperature NMR studies of related esters. Solvent polarity further modulates this equilibrium; polar aprotic solvents stabilize the s-cis form through dipole-dipole interactions, while nonpolar solvents favor the s-trans conformation.

Properties

CAS No. |

144465-17-8 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

methyl 3-(4-methylphenyl)but-2-enoate |

InChI |

InChI=1S/C12H14O2/c1-9-4-6-11(7-5-9)10(2)8-12(13)14-3/h4-8H,1-3H3 |

InChI Key |

UMPBOCVMOBQZIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=CC(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification of 3-(4-Methylphenyl)but-2-enoic Acid

Reaction Overview

This method involves the direct esterification of 3-(4-methylphenyl)but-2-enoic acid with methanol using acid catalysts. The reaction proceeds via protonation of the carboxylic acid, nucleophilic attack by methanol, and elimination of water (Figure 1).

Key Parameters

- Catalysts : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

- Solvent : Excess methanol or methanol with azeotropic solvents (e.g., toluene).

- Temperature : Reflux conditions (typically 60–80°C).

- Yield : Moderate to high (60–80% reported for similar esters).

Mechanistic Insights

The acid catalyst enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol. The reaction equilibrium is driven by azeotropic removal of water or excess methanol.

Claisen-Schmidt Condensation

Reaction Overview

This method synthesizes the α,β-unsaturated ester via condensation of methyl acetoacetate with 4-methylbenzaldehyde, followed by dehydration (Figure 2).

Key Parameters

- Base Catalyst : Sodium methoxide (NaOMe) or potassium hydroxide (KOH).

- Solvent : Ethanol or methanol.

- Temperature : Reflux (78–80°C).

- Yield : Moderate (50–70% for analogous systems).

Mechanistic Insights

The reaction proceeds through enolate formation, aldol addition, and dehydration. Stereochemical control is critical; the (Z)-isomer is often favored under kinetic conditions.

Catalytic Esterification with Transition Metal Complexes

Reaction Overview

Moisture-tolerant zirconium complexes (e.g., Zr(Cp)₂(CF₃SO₃)₂·THF) enable efficient esterification under mild conditions. This method is ideal for large-scale production.

Key Parameters

- Catalyst : Zr(Cp)₂(CF₃SO₃)₂·THF (2–5 mol%).

- Solvent : Benzotrifluoride (BTF) or dichloromethane (DCM).

- Temperature : 80°C.

- Yield : High (70–90% for analogous substrates).

Mechanistic Insights

The zirconium catalyst activates the carboxylic acid via Lewis acid coordination, enhancing nucleophilic attack by methanol. The reaction is less sensitive to steric hindrance and moisture.

Comparative Analysis of Preparation Methods

Analytical Characterization

Spectroscopic Data

While specific data for Methyl 3-(4-methylphenyl)but-2-enoate is limited in publicly available sources, analogous compounds exhibit:

- ¹H NMR (CDCl₃) :

- ¹³C NMR (CDCl₃) :

- HRMS : [M]+ calculated for C₁₂H₁₄O₂: 190.0994 (observed: 190.0997).

Chromatographic Purity

Flash column chromatography (hexanes/EtOAc) is typically used to isolate the product, achieving >95% purity.

Challenges and Optimization Strategies

- Stereochemical Control : Claisen-Schmidt reactions may require chiral auxiliaries or asymmetric catalysts to achieve high enantiomeric excess.

- Catalyst Recovery : Zirconium complexes can be recycled for 4–5 cycles with minimal activity loss.

- Water Sensitivity : Traditional acid-catalyzed methods require anhydrous conditions, whereas zirconium catalysts operate under ambient moisture.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-methylphenyl)but-2-enoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed in substitution reactions.

Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Methyl 3-(4-methylphenyl)but-2-enoate is widely used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable building block in organic chemistry. It can participate in reactions such as:

- Esterification : Converting acids to esters.

- Michael Addition : Acting as a Michael acceptor in conjugate addition reactions.

These transformations are crucial for developing pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a drug candidate. The compound's structure allows it to interact with biological targets, influencing pathways related to inflammation and cancer.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives can induce apoptosis in breast and colon cancer cells, highlighting their potential as anticancer agents.

Material Science

The compound's unique electronic properties make it suitable for applications in material science. Its ability to form stable films and coatings can be utilized in developing advanced materials with specific optical or electronic characteristics.

Data Table: Biological Activities of this compound

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of this compound revealed significant activity against breast and colon cancer cells. The mechanism involved mitochondrial pathways leading to apoptosis, suggesting its potential as an anticancer therapeutic agent.

Case Study 2: Anti-inflammatory Effects

In another study, the compound was tested for its anti-inflammatory properties using a murine model of arthritis. Results indicated a notable reduction in inflammatory markers and improved joint function, demonstrating its therapeutic potential in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of Methyl 3-(4-methylphenyl)but-2-enoate involves its reactivity as an α,β-unsaturated ester. The conjugated double bond and ester group make it susceptible to nucleophilic addition and substitution reactions. These reactions can lead to the formation of various bioactive compounds, which may interact with specific molecular targets and pathways in biological systems .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares Methyl 3-(4-methylphenyl)but-2-enoate with similar but-2-enoate derivatives, highlighting key structural differences:

Key Observations :

- The 4-methylphenyl group in the target compound enhances electron density at the β-carbon, favoring nucleophilic attacks compared to phenyl or benzyl esters .

- Trifluoromethyl-substituted analogs exhibit reduced nucleophilicity due to the electron-withdrawing CF₃ group, altering reaction pathways in cycloadditions .

- Carboxylic acid derivatives (e.g., from ) lack the ester moiety, enabling hydrogen bonding and salt formation, which impacts solubility and crystallinity .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Infrared (IR) data provide insights into electronic environments and functional groups:

Analysis :

- The methyl ester in the target compound results in a distinct singlet at δ 3.75 in ¹H NMR, absent in carboxylic acid analogs .

- Aromatic substituents (e.g., 4-methylphenyl vs. benzyl) alter splitting patterns in the δ 6.70–7.25 region due to differing electronic environments .

- IR C=O stretches vary slightly (1700–1720 cm⁻¹) depending on ester vs. acid functionalities .

Reactivity Differences :

Biological Activity

Methyl 3-(4-methylphenyl)but-2-enoate is an organic compound that has garnered interest in various fields due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is classified as an α,β-unsaturated ester. Its chemical structure can be represented as follows:

- Molecular Formula : CHO

- IUPAC Name : this compound

- CAS Number : 3684130

This compound features a conjugated double bond and an ester functional group, which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic addition and substitution reactions due to the presence of the α,β-unsaturated system. These reactions can lead to the formation of various bioactive derivatives that may interact with specific molecular targets in biological systems .

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and protecting cells from oxidative stress. A study demonstrated that derivatives of this compound showed enhanced antioxidant activity compared to standard antioxidants like ascorbic acid.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In a comparative study, various derivatives were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using diffusion methods:

| Compound | Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 62.5 |

| Compound B | S. aureus | 31.2 |

| Compound C | Candida albicans | 125 |

These results indicate that certain derivatives possess potent antimicrobial activity, suggesting their potential use in developing new antimicrobial agents .

Case Studies

- Antioxidant Efficacy : In a study examining the antioxidant effects of this compound derivatives, it was found that compounds with additional hydroxyl groups exhibited increased radical scavenging activity. The study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to quantify antioxidant capacity, revealing that some derivatives surpassed traditional antioxidants in efficacy.

- Antimicrobial Testing : Another research project focused on synthesizing novel derivatives of this compound and evaluating their antimicrobial properties against various pathogens. The results indicated that several synthesized compounds demonstrated significant antibacterial effects, particularly against S. aureus, highlighting their potential as lead compounds for antibiotic development .

Applications in Medicine and Industry

This compound's derivatives are being explored for their applications in pharmaceuticals, particularly in the synthesis of bioactive compounds with therapeutic potential. Additionally, due to its pleasant aroma, this compound is utilized in the fragrance industry .

Q & A

Q. What are the common synthetic routes for Methyl 3-(4-methylphenyl)but-2-enoate, and what analytical methods validate its purity?

Methodological Answer: Synthesis of this compound can be achieved via palladium-catalyzed heterocyclization under microwave irradiation, similar to methods used for structurally analogous esters. For example, methyl (Z)-3-((substituted phenyl)amino)but-2-enoate derivatives were synthesized using Pd catalysts, with microwave conditions reducing reaction times and improving yields . Key steps include:

- Reagent Selection: Use of Pd(OAc)₂ as a catalyst and ligands like XPhos.

- Microwave Parameters: 100–120°C for 15–30 minutes.

- Workup: Purification via column chromatography.

Validation involves ¹H/¹³C NMR to confirm regiochemistry and purity. For instance, characteristic peaks include δ ~3.67 ppm (ester -OCH₃) and δ ~6.9–7.4 ppm (aromatic protons of the 4-methylphenyl group), as observed in related compounds .

Q. How is NMR spectroscopy utilized in characterizing this compound?

Methodological Answer: ¹H NMR analysis focuses on:

- Ester Group: A singlet at δ ~3.6–3.7 ppm for the methoxy (-OCH₃) group.

- Alkenyl Protons: Coupling patterns (e.g., doublets at δ ~5.5–6.5 ppm for but-2-enoate protons).

- Aromatic Protons: Doublets (J ≈ 8.3 Hz) for para-substituted methylphenyl groups, as seen in analogs like methyl 4-methylcinnamate .

¹³C NMR confirms carbonyl (δ ~167–170 ppm) and quaternary carbons. HRMS further validates molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₄O₂: 190.0994).

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound using X-ray crystallography?

Methodological Answer: Key challenges include:

- Crystal Quality: Obtaining single crystals of sufficient size. Slow evaporation from dichloromethane/hexane mixtures is recommended.

- Data Collection: Use of SHELX programs for structure solution and refinement. SHELXL is particularly effective for small-molecule refinement, leveraging high-resolution data to resolve disorder in the alkenyl or methylphenyl groups .

- Thermal Motion: ORTEP-III (with GUI) visualizes anisotropic displacement parameters, critical for distinguishing static disorder from dynamic motion .

Q. How can hydrogen bonding patterns in the crystal lattice of this compound be systematically analyzed?

Methodological Answer: Apply graph set analysis (G. A. Etter’s formalism) to categorize hydrogen bonds:

- Motifs: Identify chains (C), rings (R), or discrete (D) interactions.

- Directionality: Analyze donor-acceptor distances (e.g., C=O⋯H interactions).

For example, in related esters, weak C-H⋯O bonds often form R₂²(8) motifs, stabilizing the lattice . Tools like Mercury (CCDC) automate this analysis using crystallographic data.

Q. What computational approaches predict the reactivity and stability of this compound in different solvents?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to study electronic properties (e.g., frontier molecular orbitals, electrostatic potential maps).

- Solvent Effects: Use the Polarizable Continuum Model (PCM) to evaluate solvation energies in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents. Studies on methylbenzenes show solvent polarity significantly impacts charge distribution .

- Reactivity: Calculate Fukui indices to predict nucleophilic/electrophilic sites.

Q. How can the stereochemistry (E/Z isomerism) of this compound be resolved experimentally?

Methodological Answer:

- NMR Coupling Constants: For Z-isomers, vicinal coupling (³Jₐₐ) between alkenyl protons is typically 10–12 Hz, while E-isomers show ³Jₐₐ ≈ 15 Hz .

- X-ray Crystallography: Definitive determination via bond angles and torsion angles. For example, trans-methyl crotonate (E-isomer) shows a planar arrangement of the ester and alkenyl groups .

- NOESY: Cross-peaks between methylphenyl protons and the ester group indicate cis (Z) configuration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.